REACTION_CXSMILES
|
[CH3:1]CN(CC)CC.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]([OH:17])=O)=[N:13][CH:14]=1.[NH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22].CCN=C=NCCCN(C)C>C(Cl)Cl.O.C(Cl)Cl>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]([NH:18][CH2:19][CH2:20][C:21]([O:23][CH3:1])=[O:22])=[O:17])=[N:13][CH:14]=1 |f:4.5|
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Name
|
|
Quantity
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5.2 mL
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Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)C(=O)O
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Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
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NCCC(=O)O
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Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
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CCN=C=NCCCN(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
CH2Cl2 H2O
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Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl.O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with CH2Cl2 (50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified via column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C(=O)NCCC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |